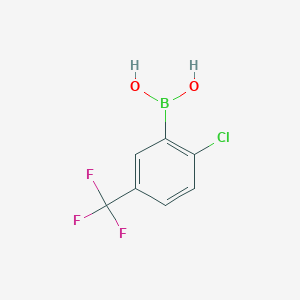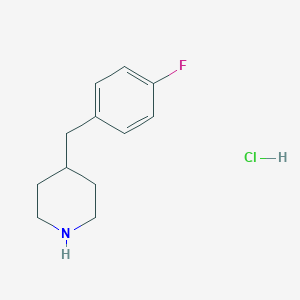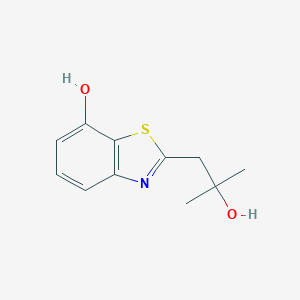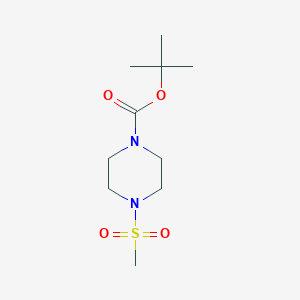
2-Chloro-5-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-chloro-5-(trifluoromethyl)phenylboronic acid involves the method studied for its potential as an important pharmaceutical intermediate. A high-production-and-purity synthetic approach suitable for industrial applications has been developed. The structural verification of the synthesized compound is confirmed through IR, ^1H NMR, and ^13C NMR analysis (Ren Yuan-long, 2007).
Molecular Structure Analysis
Molecular and crystal structures of compounds similar to 2-chloro-5-(trifluoromethyl)phenylboronic acid, such as trifluoromethylphenylboronic acids, have been extensively studied. These studies include characterization by NMR spectroscopy and determination of molecular structures through single crystal XRD methods. The introduction of trifluoromethyl groups influences the acidity and structural properties of these compounds (Agnieszka Adamczyk-Woźniak et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 2-chloro-5-(trifluoromethyl)phenylboronic acid includes its participation in catalytic reactions. For instance, it has been involved in Rh(I)-catalyzed reactions with alkynes leading to the formation of indene derivatives. The regioselectivity of these reactions depends on the steric nature of the substituents on the alkynes, with bulky groups favoring the alpha-position of indenes (Masaki Miyamoto et al., 2008).
Physical Properties Analysis
Detailed physical property analysis of 2-chloro-5-(trifluoromethyl)phenylboronic acid specifically is limited. However, related studies on trifluoromethylphenylboronic acids have revealed insights into their physicochemical properties, including acidity evaluations through spectrophotometric and potentiometric titrations. The physical form and stability, including resistance to protodeboronation, are significant for understanding the handling and application of these compounds in various chemical contexts (Jan T. Gozdalik et al., 2019).
Aplicaciones Científicas De Investigación
-
Suzuki-Miyaura Cross Coupling Reaction
- Application : This compound is used as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds.
- Results : The outcome of this reaction is the formation of a biaryl compound, which is a common structural unit in pharmaceuticals and organic materials .
-
Synthesis of Aryl- and Hetarylfurocoumarins
- Application : This compound is used in the synthesis of aryl- and hetarylfurocoumarins . Furocoumarins are a class of organic chemical compounds produced by a variety of plants. They have potential therapeutic applications.
- Method : The synthesis involves a Suzuki-Miyaura coupling reaction, similar to the one described above .
- Results : The result is the formation of furocoumarin compounds, which have potential therapeutic applications .
-
Synthesis of Et Canthinone-3-carboxylates
- Application : This compound is used in the synthesis of Et canthinone-3-carboxylates . Canthinones are a class of compounds that have shown potential antitumor activity.
- Method : The synthesis involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Results : The result is the formation of Et canthinone-3-carboxylates, which have potential antitumor activity .
-
Preparation of Xanthines
- Application : This compound is used in the preparation of xanthines via one-pot coupling with diaminouracil . Xanthines are a class of compounds that have various pharmacological effects.
- Method : The synthesis involves a Pd-catalyzed Suzuki-Miyaura coupling with 8-bromo-1,5-naphthyridin-2-one .
- Results : The result is the formation of xanthine compounds, which have various pharmacological effects .
-
Functionalization via Lithiation and Reaction with Electrophiles
- Application : This compound is used for functionalization via lithiation and reaction with electrophiles . This process is used to introduce new functional groups into a molecule.
- Method : The compound is first lithiated, and then reacted with an electrophile .
- Results : The result is a molecule with new functional groups .
-
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
- Application : This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . KSP is a motor protein that is essential for cell division, and its inhibitors can potentially stop the growth of cancer cells.
- Method : The exact method of synthesis is not specified in the source .
- Results : The result is the formation of KSP inhibitors, which have potential antitumor activity .
-
Selective Rhodium-Catalyzed Conjugate Addition Reactions
- Application : This compound is used in selective rhodium-catalyzed conjugate addition reactions . These reactions are used to form carbon-carbon bonds in a selective manner.
- Method : The exact method of this reaction is not specified in the source .
- Results : The result is the formation of a molecule with a new carbon-carbon bond .
-
Functionalization via Lithiation and Reaction with Electrophiles
- Application : This compound is used for functionalization via lithiation and reaction with electrophiles . This process is used to introduce new functional groups into a molecule.
- Method : The compound is first lithiated, and then reacted with an electrophile .
- Results : The result is a molecule with new functional groups .
-
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
- Application : This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . KSP is a motor protein that is essential for cell division, and its inhibitors can potentially stop the growth of cancer cells.
- Method : The exact method of synthesis is not specified in the source .
- Results : The result is the formation of KSP inhibitors, which have potential antitumor activity .
Safety And Hazards
Propiedades
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMXEHZEYONARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382201 | |
| Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
182344-18-9 | |
| Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)







![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)



